Trichloro(triethylamine)boron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(triethylamine)boron is a chemical compound with the molecular formula C6H15BCl3N. It is a boron-containing compound that forms a complex with triethylamine and boron trichloride.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichloro(triethylamine)boron can be synthesized by reacting boron trichloride with triethylamine. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows: [ \text{BCl}_3 + \text{NEt}_3 \rightarrow \text{BCl}_3(\text{NEt}_3) ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves the controlled addition of boron trichloride to triethylamine under anhydrous conditions. The reaction is exothermic and requires careful temperature control to ensure the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Trichloro(triethylamine)boron undergoes various chemical reactions, including:
Substitution Reactions: It can react with pseudohalide salts under phase transfer catalysis conditions to form different adducts.
Hydrolysis: In the presence of water, it hydrolyzes to form hydrochloric acid and boric acid.
Common Reagents and Conditions:
Pseudohalide Salts: Used in substitution reactions to form adducts.
Water: Causes hydrolysis, leading to the formation of hydrochloric acid and boric acid.
Major Products:
Adducts: Formed from substitution reactions with pseudohalide salts.
Eigenschaften
CAS-Nummer |
2890-88-2 |
---|---|
Molekularformel |
C6H15BCl3N |
Molekulargewicht |
218.4 g/mol |
IUPAC-Name |
N,N-diethylethanamine;trichloroborane |
InChI |
InChI=1S/C6H15N.BCl3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3; |
InChI-Schlüssel |
NDZWDSBMTFWZRI-UHFFFAOYSA-N |
Kanonische SMILES |
B(Cl)(Cl)Cl.CCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.